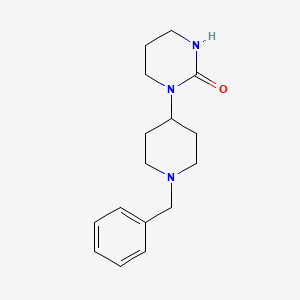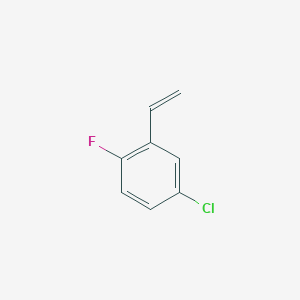
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene is an organic compound belonging to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a trifluorobutoxy group
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The trifluorobutoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound is used as an intermediate in the synthesis of drugs, including atypical antipsychotic agents.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine, fluorine, and trifluorobutoxy groups, which influence its behavior in substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-fluorobenzene: Similar in structure but lacks the trifluorobutoxy group, making it less versatile in certain synthetic applications.
1-Bromo-2,4-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of a trifluorobutoxy group, leading to different reactivity and applications.
3-Bromo-4-fluorobenzotrifluoride: Another halogenated benzene derivative with distinct properties and uses.
The unique combination of substituents in this compound imparts specific reactivity and makes it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c11-8-3-2-7(6-9(8)12)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQBRJRBNYEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B7972219.png)
![4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B7972226.png)
![2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)




![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)


![(2S)-5-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid; dicyclohexylamine](/img/structure/B7972299.png)
![(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide](/img/structure/B7972305.png)
